![molecular formula C19H21N3O2S B7625421 3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B7625421.png)
3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a 4-methoxyphenyl group and a 3,5-dimethylphenoxyethylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves multiple steps:
Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Synthesis of 3,5-dimethylphenoxyethyl bromide: The 3,5-dimethylphenol is reacted with ethylene bromide in the presence of a base like potassium carbonate to form 3,5-dimethylphenoxyethyl bromide.
Formation of 3,5-dimethylphenoxyethylsulfanyl compound: The 3,5-dimethylphenoxyethyl bromide is then reacted with sodium sulfide to form the corresponding sulfanyl compound.
Synthesis of 5-(4-methoxyphenyl)-1H-1,2,4-triazole: This can be prepared by reacting 4-methoxyphenylhydrazine with formic acid and sodium nitrite to form the triazole ring.
Final coupling reaction: The 3,5-dimethylphenoxyethylsulfanyl compound is coupled with the 5-(4-methoxyphenyl)-1H-1,2,4-triazole under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), bromine (for bromination), or sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole ring or aromatic rings.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with various biological targets. Research is ongoing to explore its efficacy and safety in treating different diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with cellular processes by disrupting the function of proteins and nucleic acids. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties but lacking the additional aromatic and sulfanyl groups.
5-(4-methoxyphenyl)-1H-1,2,4-triazole: Another triazole derivative with a similar structure but without the 3,5-dimethylphenoxyethylsulfanyl group.
3-(2-phenoxyethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazole: A closely related compound with a phenoxyethylsulfanyl group instead of the 3,5-dimethylphenoxyethylsulfanyl group.
Uniqueness
The uniqueness of 3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole lies in its specific combination of functional groups The presence of both the 3,5-dimethylphenoxyethylsulfanyl and 4-methoxyphenyl groups provides a distinct set of chemical and biological properties that are not found in simpler triazole derivatives
Properties
IUPAC Name |
3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13-10-14(2)12-17(11-13)24-8-9-25-19-20-18(21-22-19)15-4-6-16(23-3)7-5-15/h4-7,10-12H,8-9H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZXHHPXMVMCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NNC(=N2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
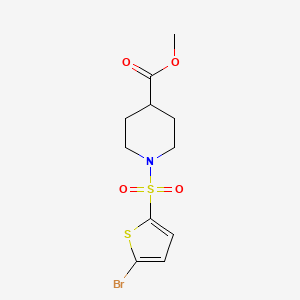
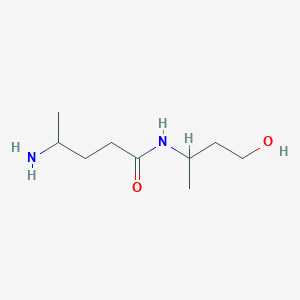
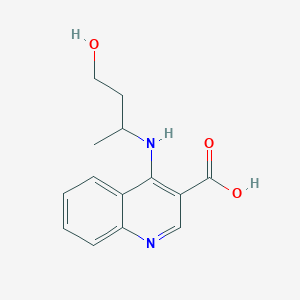
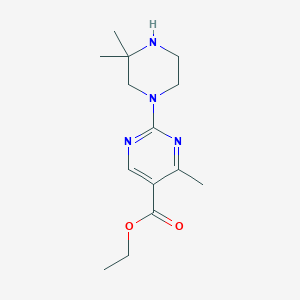
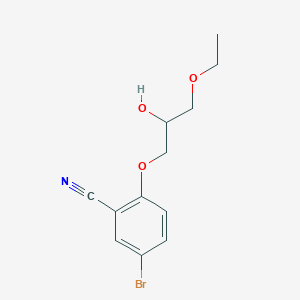
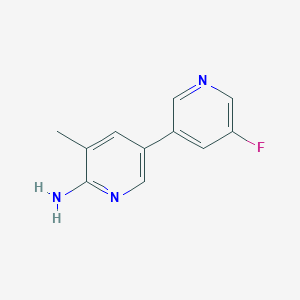
![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B7625386.png)
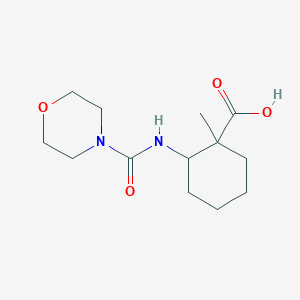

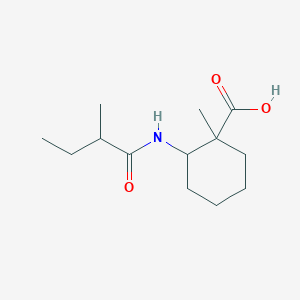
![(2S)-3-(4-hydroxyphenyl)-2-[(5-oxopyrrolidine-3-carbonyl)amino]propanoic acid](/img/structure/B7625414.png)
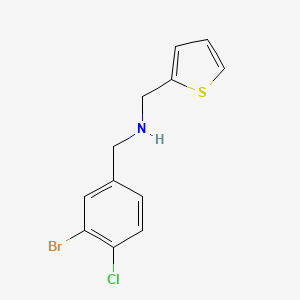
![2-[1-(4-Chloro-1-methylpyrrole-2-carbonyl)piperidin-3-yl]-2-methylpropanoic acid](/img/structure/B7625435.png)
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B7625443.png)
